(Z)-4-phenylbut-3-ene-1,2,3-triol
CAS No.: 1319-88-6
Cat. No.: VC20747734
Molecular Formula: C10H12O3
Molecular Weight: 180.20 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1319-88-6 |
---|---|
Molecular Formula | C10H12O3 |
Molecular Weight | 180.20 g/mol |
IUPAC Name | 4-phenylbut-3-ene-1,2,3-triol |
Standard InChI | InChI=1S/C10H12O3/c11-7-10(13)9(12)6-8-4-2-1-3-5-8/h1-6,10-13H,7H2 |
Standard InChI Key | FSDPQZPRLPFVLK-UHFFFAOYSA-N |
Isomeric SMILES | C1=CC=C(C=C1)/C=C(/C(CO)O)\O |
SMILES | C1=CC=C(C=C1)C=C(C(CO)O)O |
Canonical SMILES | C1=CC=C(C=C1)C=C(C(CO)O)O |
Chemical Identity and Basic Properties
(Z)-4-phenylbut-3-ene-1,2,3-triol is an organic compound with the molecular formula C₁₀H₁₂O₃ . The compound is characterized by a phenyl ring connected to a butene chain containing three hydroxyl groups, with a specific Z-configuration at the double bond. This stereochemistry is an important defining characteristic of the molecule, distinguishing it from its E-isomer counterpart. The compound is registered with CAS number 1319-88-6, which serves as its unique identifier in chemical databases and regulatory systems .
The molecular weight of (Z)-4-phenylbut-3-ene-1,2,3-triol is 180.203 g/mol, with an exact mass of 180.078644 g/mol . This relatively low molecular weight, combined with the presence of three hydroxyl groups, contributes to the compound's physicochemical properties, particularly its potential for hydrogen bonding and solubility characteristics.
Structural Characteristics
The chemical structure of (Z)-4-phenylbut-3-ene-1,2,3-triol can be represented by several notations:
Structural Representation | Notation |
---|---|
SMILES | C1=CC=C(C=C1)/C=C(/C(CO)O)\O |
InChI | InChI=1S/C10H12O3/c11-7-10(13)9(12)6-8-4-2-1-3-5-8/h1-6,10-13H,7H2/b9-6- |
InChIKey | FSDPQZPRLPFVLK-TWGQIWQCSA-N |
The molecule features a phenyl group connected to a chain containing a Z-configured double bond and three hydroxyl groups positioned at carbons 1, 2, and 3 of the butene backbone . The Z-configuration indicates that the phenyl group and the hydroxyl at position 3 are on the same side of the double bond, creating a specific three-dimensional arrangement that influences the compound's physical properties and reactivity.
Physical and Chemical Properties
(Z)-4-phenylbut-3-ene-1,2,3-triol has several computed physical and chemical properties that determine its behavior in various environments and reactions. These properties are crucial for understanding its potential applications and interactions with biological systems.
Molecular Properties
The compound has the following computed molecular properties:
Property | Value |
---|---|
Molecular Weight | 180.203 g/mol |
Hydrogen Bond Donor Count | 3 |
Hydrogen Bond Acceptor Count | 3 |
Rotatable Bond Count | 3 |
Topological Polar Surface Area | 60.7 Ų |
Complexity | 171.0 |
Monoisotopic Mass | 180.079 g/mol |
Heavy Atom Count | 13 |
Defined Bond Stereocenter Count | 1 |
Undefined Atom Stereocenter Count | 1 |
These molecular properties suggest that (Z)-4-phenylbut-3-ene-1,2,3-triol has moderate polarity due to its three hydroxyl groups, which also contribute to its hydrogen bond donor and acceptor capabilities . The presence of three rotatable bonds indicates some conformational flexibility, while the defined bond stereocenter confirms the Z-configuration at the double bond.
Predicted Physicochemical Behavior
Based on its structural features, (Z)-4-phenylbut-3-ene-1,2,3-triol is expected to exhibit solubility in polar protic solvents such as water, methanol, and ethanol due to its hydroxyl groups capable of hydrogen bonding. The presence of the phenyl ring may also confer some solubility in less polar solvents like dichloromethane or chloroform.
Spectroscopic Data and Analytical Profiles
Spectroscopic data provides essential information for the identification and structural confirmation of (Z)-4-phenylbut-3-ene-1,2,3-triol. The compound has been characterized using various spectroscopic techniques.
Mass Spectrometry Data
Mass spectrometry provides valuable information about the molecular mass and fragmentation pattern of (Z)-4-phenylbut-3-ene-1,2,3-triol. The predicted collision cross-section data for various adducts are presented below:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 181.08592 | 139.5 |
[M+Na]⁺ | 203.06786 | 149.6 |
[M+NH₄]⁺ | 198.11246 | 146.3 |
[M+K]⁺ | 219.04180 | 145.3 |
[M-H]⁻ | 179.07136 | 139.1 |
[M+Na-2H]⁻ | 201.05331 | 143.9 |
[M]⁺ | 180.07809 | 140.5 |
[M]⁻ | 180.07919 | 140.5 |
Alternative Names and Chemical Identifiers
(Z)-4-phenylbut-3-ene-1,2,3-triol is known by several synonyms in the scientific literature and chemical databases:
Alternative Names |
---|
Benzaldehyde, cyclic acetal with 1,2,3-propanetriol |
Benzaldehyde glyceryl acetal |
Benzaldehyde, cyclic acetal with glycerol |
These alternative names reflect the compound's structural relationship to benzaldehyde and glycerol, suggesting potential routes of synthesis or structural derivation .
Regulatory Status and Applications
(Z)-4-phenylbut-3-ene-1,2,3-triol, also known as benzaldehyde glyceryl acetal, appears to have regulatory recognition as a food additive. It is included in the Food Additives Status List with the regulatory number 172.515, indicating approval for certain food applications . The compound's presence in food regulatory databases suggests potential use as a flavoring agent or in food processing, possibly due to structural similarities with known flavoring compounds.
Synthesis and Chemical Reactivity
Predicted Chemical Reactivity
Based on its structure, (Z)-4-phenylbut-3-ene-1,2,3-triol would be expected to undergo reactions typical of:
-
Alcohols: Esterification, oxidation, and dehydration reactions involving the three hydroxyl groups
-
Alkenes: Addition reactions at the double bond, including hydrogenation, halogenation, and epoxidation
-
Aromatic compounds: Electrophilic aromatic substitution reactions at the phenyl ring
The presence of multiple functional groups creates the potential for regioselective reactions, which could be exploited in synthetic applications or chemical modifications.
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